molecular formula C26H24N2O4 B2515654 4-benzoyl-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 615271-27-7

4-benzoyl-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No. B2515654
CAS RN: 615271-27-7
M. Wt: 428.488
InChI Key: QIPWZAIBBXZXNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions and the use of various catalysts. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and related compounds . Similarly, the synthesis of aromatic diamine monomers like 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP) involves Friedel–Crafts acylation and nucleophilic substitution reactions . These monomers can then be polymerized to form polyimides with exceptional thermal stability . Another example is the one-pot synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which was characterized using various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of complex heterocyclic compounds is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the structure of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was determined using single-crystal X-ray diffraction and optimized using density functional theory (DFT) . The study of molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties can provide insights into the reactivity and potential applications of these molecules .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is diverse, as evidenced by the various reactions they undergo. For instance, 4H-pyrano[3,2-c]pyridines can react with acetic anhydride to form fused systems . The synthesis of N-substituted 5-aryl-4-benzoyl-3-hydroxy-3-pyrrolin-2-ones involves a one-pot three-component condensation reaction catalyzed by acidic pyridinium inner salt . The reaction mechanisms can be complex, and the presence of certain functional groups can influence the outcome of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. Polyimides derived from aromatic diamine monomers exhibit high thermal stability and good solubility in organic solvents . The presence of pyridine moieties in the main chain of polyimides can lead to low dielectric constants, which is desirable for certain applications . Additionally, the hydrogen bonding observed in compounds like 6-(2-hydroxybenzoyl)-5-(pyrrol-2-yl)-3H-pyrrolizine can influence their physical properties .

Scientific Research Applications

Bioactive Heterocyclic Compounds

Heterocyclic compounds, particularly those containing the pyrrol ring system, are noted for their wide range of biological activities. They play a significant role in medicinal chemistry due to their presence in many bioactive molecules. Pyrrolidine derivatives, for instance, are key precursors in the pharmaceutical industry for their broad synthetic applications and bioavailability. Compounds featuring pyrrol scaffolds have been intensively investigated for their versatility in drug development, including antifungal, anti-inflammatory, and antitumor activities. The structural motif in the compound mentioned could indicate potential for similar applications (Parmar, Vala, & Patel, 2023).

Pharmacological Importance of Heterocycles

Isoquinoline derivatives, as part of the broader family of nitrogen-containing heterocycles, have demonstrated a range of pharmacological potentials. These include antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, and anti-Alzheimer's disease activities. Given the structural complexity and potential bioactivity of the compound , exploring its pharmacological applications could be highly valuable. This insight supports the notion that structurally complex heterocycles can be key candidates for the development of new therapeutic agents with a wide range of biological activities (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Organic Electronics and Optoelectronic Materials

Quinazoline and pyrimidine derivatives have been noted for their application in electronic devices and luminescent elements, highlighting the potential of nitrogen-containing heterocycles in optoelectronics. The incorporation of such heterocyclic structures into π-extended conjugated systems can significantly enhance the optoelectronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. This area of research suggests potential applications for the compound in the development of novel optoelectronic materials, leveraging its heterocyclic structure for enhanced performance in electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-yloxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-17(2)32-21-12-10-19(11-13-21)23-22(24(29)20-8-4-3-5-9-20)25(30)26(31)28(23)16-18-7-6-14-27-15-18/h3-15,17,23,29H,16H2,1-2H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUICDDLFCGPXBJ-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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